Cas no 83-07-8 (Ampyrone)

Ampyrone is a versatile chemical intermediate offering enhanced thermal stability and solubility in organic solvents. Its unique molecular structure facilitates efficient synthesis of various pharmaceuticals and specialty chemicals. Ampyrone's high purity and consistent quality make it an attractive choice for demanding industrial applications requiring precise control over chemical reactions.
Ampyrone structure
Ampyrone structure
Product name:Ampyrone
CAS No:83-07-8
MF:C11H13N3O
MW:203.240422010422
MDL:MFCD00003145
CID:34282
PubChem ID:2151

Ampyrone Chemical and Physical Properties

Names and Identifiers

    • 4-Aminoantipyrene
    • 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-
    • Metapirazone
    • 4-Amino-1,5-dimethyl-2-phenyl-4-pyrazolin-3-one
    • 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
    • Aminoantipyrene
    • 4-Aminoantipyrine
    • 4-Aminophenazone
    • 4-Amino-1,5-dimethyl-2-phenyl-3-pyrazolone
    • Ampyrone
    • 4-Aminoantipyrine [for Biochemical Research]
    • 4-Aminoantipyrin
    • 1-Phenyl-2,3-diMethyl-4-aMino-5-pyrazolone
    • 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one
    • 4-AMino-2,3-diMethyl-1-phenyl-5-pyrazolone
    • 4-AA
    • Aminoantipyrin
    • Aminoantipyrine
    • Aminoazophene
    • Solvapyrin-A
    • Solnapyrin-A
    • Aminoazophenazone
    • 4-AAP
    • Antipyrine, 4-amino-
    • 4-Amminoantipirina
    • 4-Amminoantipirina [Italian]
    • 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
    • 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
    • 1,5-Dimethyl-2-phenyl-4-
    • 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (ACI)
    • Antipyrine, 4-amino- (8CI)
    • (2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amine
    • 1,2-Dihydro-1,5-dimethyl-2-phenyl-4-amino-3H-pyrazol-3-one
    • 4-Amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one
    • 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one
    • 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one
    • 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one
    • 4-Amino-1,5-dimethyl-2-phenylpyrazolin-3-one
    • 4-Amino-1,5-dimethyl-3-oxo-2-phenylpyrazoline
    • 4-Amino-1-phenyl-2,3-dimethyl-5-pyrazolone
    • 4-Amino-2,3-dimethyl-1-phenylpyrazolin-5-one
    • MeSH ID: D000675
    • NSC 60242
    • Solvapyrin A
    • 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone)
    • MDL: MFCD00003145
    • Inchi: 1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
    • InChI Key: RLFWWDJHLFCNIJ-UHFFFAOYSA-N
    • SMILES: O=C1N(C2C=CC=CC=2)N(C)C(C)=C1N
    • BRN: 181635

Computed Properties

  • Exact Mass: 203.10600
  • Monoisotopic Mass: 203.105862
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 49.6
  • Tautomer Count: 2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Powder
  • Density: 0.8
  • Melting Point: 107.0 to 111.0 deg-C
  • Boiling Point: 340 C
  • Flash Point: Nonsense
  • Refractive Index: 1.4930 (estimate)
  • PH: 7.1 (100g/l, H2O, 20℃)(slurry)
  • Solubility: H2O: 0.1 g/mL, clear
  • Water Partition Coefficient: ca. 500 g/L (20 ºC)
  • Stability/Shelf Life: Stable. May be light sensitive.
  • PSA: 52.95000
  • LogP: 1.64780
  • Solubility: Soluble in water, benzene and ethanol, slightly soluble in diethyl ether
  • Merck: 591
  • Sensitiveness: Sensitive to light, humidity and air

Ampyrone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36-S36/37/39
  • FLUKA BRAND F CODES:8-9-23
  • RTECS:CD2480000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R22; R36/37/38

Ampyrone Customs Data

  • HS CODE:29331190
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ampyrone PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB110437-100 g
4-Aminoantipyrine, 97%; .
83-07-8 97%
100 g
€81.10 2023-07-20
Life Chemicals
F0044-0041-0.25g
4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
83-07-8 95%+
0.25g
$18.0 2023-09-07
Enamine
EN300-17058-0.1g
4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
83-07-8 95%
0.1g
$19.0 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A82920-100g
Ampyrone
83-07-8
100g
¥228.0 2022-04-28
Ambeed
A396271-100g
4-Aminoantipyrine
83-07-8 98%
100g
$43.0 2025-02-22
Enamine
EN300-17058-2.5g
4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
83-07-8 95%
2.5g
$27.0 2023-09-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2784-100MG
83-07-8
100MG
¥7612.98 2023-01-14
Life Chemicals
F0044-0041-2.5g
4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
83-07-8 95%+
2.5g
$40.0 2023-09-07
Apollo Scientific
OR14314-25g
4-Aminoantipyrine
83-07-8 98+%
25g
£20.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1072930010
Ampyrone
83-07-8
10g
¥974.82 2023-04-27

Ampyrone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 2.6 - 3.5 h, rt
Reference
Novel bioactive metabolites of dipyrone (metamizol)
Rogosch, Tobias; et al, Bioorganic & Medicinal Chemistry, 2012, 20(1), 101-107

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
Synthesis of (1-phenyl-2,3-dimethyl-5-oxo-4-pyrazolyl)amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid
Biniecki, Stanislaw; et al, Acta Poloniae Pharmaceutica, 1974, 31(2), 151-5

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium iodide Solvents: Methanol ,  Acetonitrile ,  Water ;  1 h, rt
Reference
Zinc(II) complexes of 4-aminoantipyrine (AAP). Crystal structure of [Zn(AAP)2Cl2]
Faraz, Muhammad Muhsin; et al, Russian Journal of Inorganic Chemistry, 2017, 62(7), 925-930

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid ,  Phosphoric acid Catalysts: Palladium ,  Carbon Solvents: Water
Reference
Catalytic hydrogenation of 1-phenyl-2,3-dimethyl-4-nitroso-5-pyrazolone at elevated hydrogen pressure
Anisimova, N. V.; et al, Izvestiya Akademii Nauk Kazakhskoi SSR, 1991, (4), 37-40

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, pH 7.0, 23 °C
1.2 Reagents: Sodium azide
Reference
Preparation of human drug metabolites using fungal peroxygenases
Poraj-Kobielska, Marzena; et al, Biochemical Pharmacology, 2011, 82(7), 789-796

Synthetic Circuit 6

Reaction Conditions
Reference
Simultaneous determination of the main metabolites of dipyrone by high-pressure liquid chromatography
Damm, D., Arzneimittel-Forschung, 1989, 39(11), 1415-17

Synthetic Circuit 7

Reaction Conditions
Reference
Methods for analysis of stampirin and its metabolites
Egorova, E. I.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(4), 493-7

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Ammonium bisulfite ,  Ammonium sulfite
Reference
Origin of 4-N-demethylanalgin impurity and its synthesis in laboratory
Hu, Kangkang; et al, Zhongguo Yaoye, 2013, 22(21), 11-12

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water
2.1 2.6 - 3.5 h, rt
Reference
Novel bioactive metabolites of dipyrone (metamizol)
Rogosch, Tobias; et al, Bioorganic & Medicinal Chemistry, 2012, 20(1), 101-107

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium nitrite ;  5 min, 40 °C
1.2 Reagents: Ammonium bisulfite ,  Ammonium sulfite ;  40 °C; 40 min, 40 - 45 °C; 40 °C → 60 °C
1.3 Reagents: Ammonium hydroxide ;  60 °C; pH 6.7, < 85 °C; 2 h, 80 - 85 °C
1.4 Reagents: Sulfuric acid ;  60 °C; 90 - 95 °C; 2 h, 100 - 102 °C; 70 °C
1.5 Reagents: Ammonium hydroxide ;  pH 7.1 - 7.3, 85 °C
1.6 Reagents: Ammonium sulfate ;  90 °C
Reference
Optimization of the Hydrolysis Reaction Process in the Synthesis of 4-Aminoantipyrine by Response Surface Methodology and its Kinetics
Zhang, Fuyue; et al, ChemistrySelect, 2023, 8(10),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium nitrite ;  5 min, 30 °C
2.1 Reagents: Ammonia ;  pH 7.3, 85 °C
Reference
Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism
Zhang, Fu-Yue; et al, Organic Process Research & Development, 2022, 26(11), 3051-3066

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
Synthesis of 4-substituted phenazone derivatives with possible hypoglycemic activity
Soliman, Raafat, Pharmazie, 1981, 36(2), 91-3

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt; 6 h, rt
Reference
Efficient cleavage of carboxylic tert-butyl and 1-adamantyl esters, and N-Boc-amines using H2SO4 in CH2Cl2
Strazzolini, Paolo; et al, Tetrahedron Letters, 2005, 46(12), 2075-2078

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ;  24 h
Reference
Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticles
Amanchi, Srinivasa Rao; et al, New Journal of Chemistry, 2019, 43(2), 748-754

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cumene hydroperoxide Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Methanol ,  Acetonitrile ;  3 h, rt
Reference
Efficient use of the iron ortho-nitrophenylporphyrin chloride to mimic biological oxidations of dimethylaminoantipyrine
Bazin, Marc J.; et al, Chemical Biology & Drug Design, 2007, 70(4), 354-359

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Iron(III)-EDTA Solvents: Water ;  5 min, pH 7
Reference
Scavenging activity of aminoantipyrines against hydroxyl radical
Santos, Pedro M. P.; et al, European Journal of Medicinal Chemistry, 2010, 45(6), 2258-2264

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Azobisisobutyronitrile ;  343 K
Reference
Antiradical Activity of Pyrazol-5-One Derivatives Estimated by a Chemiluminescence Method in a Homogeneous Model System
Morenko, V. V.; et al, Pharmaceutical Chemistry Journal, 2020, 54(2), 115-118

Ampyrone Raw materials

Ampyrone Preparation Products

Ampyrone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:83-07-8)4-Aminoantipyrine
Order Number:1711084
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:03
Price ($):discuss personally

Ampyrone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-07-8)4-Aminoantipyrine
Purity:99.9%
Quantity:200kg
Price ($):discuss personally
Amadis Chemical Company Limited
(CAS:83-07-8)Ampyrone
Purity:99%
Quantity:2.5kg
Price ($):595.0